![molecular formula C8H11BrN2O B12440719 [(3-Bromo-4-methoxyphenyl)methyl]hydrazine CAS No. 887596-33-0](/img/structure/B12440719.png)
[(3-Bromo-4-methoxyphenyl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Bromo-4-methoxyphenyl)methyl]hydrazine is an organic compound that features a hydrazine functional group attached to a benzene ring substituted with a bromine atom at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-4-methoxyphenyl)methyl]hydrazine typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
- Dissolve 3-bromo-4-methoxybenzaldehyde in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-4-methoxyphenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a less substituted benzene ring.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of 4-methoxybenzylhydrazine.
Substitution: Formation of substituted benzylhydrazines.
Scientific Research Applications
[(3-Bromo-4-methoxyphenyl)methyl]hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3-Bromo-4-methoxyphenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine and methoxy substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
[(3-Bromo-4-methoxyphenyl)methyl]hydrazine can be compared with other similar compounds such as:
[(4-Methoxyphenyl)methyl]hydrazine: Lacks the bromine substituent, which may result in different reactivity and biological activity.
[(3-Bromo-4-hydroxyphenyl)methyl]hydrazine: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and applications.
[(3-Bromo-4-methylphenyl)methyl]hydrazine: Features a methyl group instead of a methoxy group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in the combination of its substituents, which confer specific chemical and biological properties that can be exploited in various applications.
Properties
CAS No. |
887596-33-0 |
|---|---|
Molecular Formula |
C8H11BrN2O |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(3-bromo-4-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3 |
InChI Key |
MUJQNYGBNJPDPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


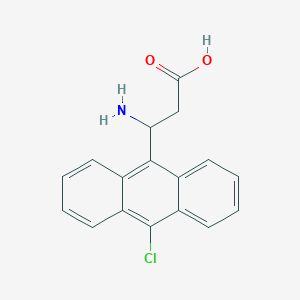
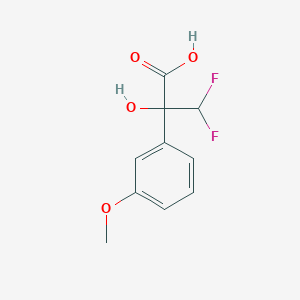

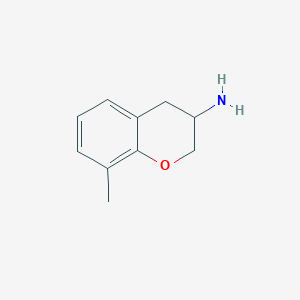
![1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12440648.png)
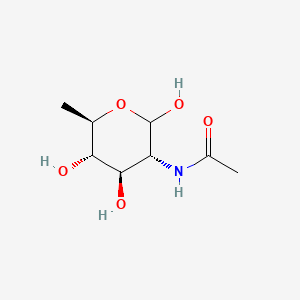

![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12440668.png)

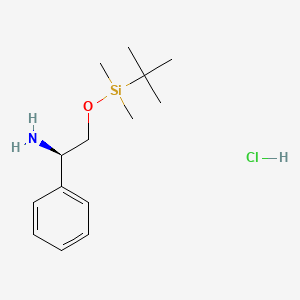
![2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B12440686.png)
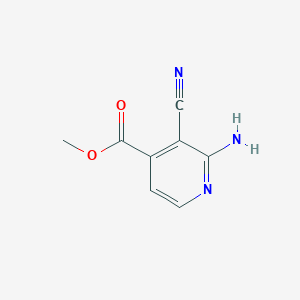
![1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B12440697.png)

